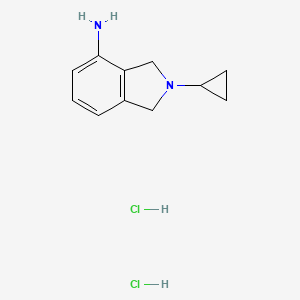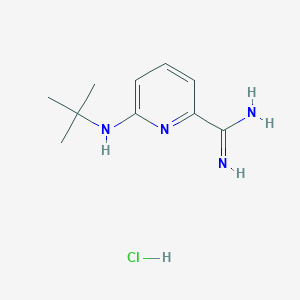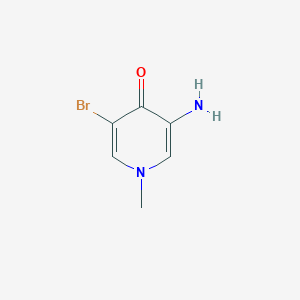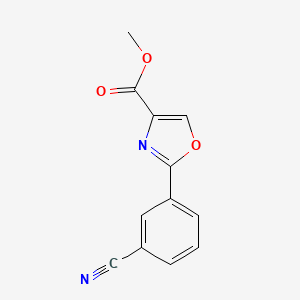
4-Aminopyridine-2-carboximidamide dihydrochloride
Vue d'ensemble
Description
4-Aminopyridine-2-carboximidamide dihydrochloride is a chemical compound that has been studied in the field of neurology . It is used as a research tool in characterizing subtypes of the potassium channel .
Molecular Structure Analysis
The molecular structure of 4-Aminopyridine-2-carboximidamide dihydrochloride is represented by the InChI code1S/C6H8N4.2ClH/c7-4-1-2-10-5 (3-4)6 (8)9;;/h1-3H, (H2,7,10) (H3,8,9);2*1H . The molecular weight of the compound is 209.08 . Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The IUPAC name of the compound is 4-aminopicolinimidamide dihydrochloride .Applications De Recherche Scientifique
4-Aminopyridine-2-carboximidamide dihydrochloride: Scientific Research Applications:
Neurological Disorders Treatment
4-Aminopyridine has shown promise in treating neurological disorders such as epilepsy, ataxia, and cognitive impairments. It has been well-tolerated in clinical trials up to certain dosages and is considered a tailored treatment for specific encephalopathies .
Adsorption Efficiency in Nanoparticles
Research indicates that analogues of 4-Aminopyridine, like ferric oxyhydroxide nanoparticles, have superior adsorption capabilities. This property is significant for environmental applications such as water purification .
Restoring Axonal Function
Clinically, 4-Aminopyridine has been effective in diseases with impaired nerve conduction, offering potential therapeutic benefits for conditions like downbeat nystagmus or cerebellar ataxia. It also exhibits immunomodulatory effects on T cells and may support neuronal repair .
Mécanisme D'action
Target of Action
The primary target of 4-Aminopyridine-2-carboximidamide dihydrochloride is the KCNA2 potassium channel . This channel plays a crucial role in maintaining the resting membrane potential and controlling the duration of the action potential in neurons .
Mode of Action
4-Aminopyridine-2-carboximidamide dihydrochloride acts as a potassium channel blocker . It antagonizes the gain-of-function defects caused by variants in the KV1.2 subunit, reducing current amplitudes and negative shifts of steady-state activation . This results in an increase in the firing rate of transfected neurons .
Biochemical Pathways
The compound affects the potassium conductance pathway . By blocking the KCNA2 potassium channel, it disrupts the normal flow of potassium ions, which can lead to changes in the electrical activity of the neuron . The downstream effects of this disruption can vary, but they often result in increased neuronal excitability .
Pharmacokinetics
It is known that the compound is a powder at room temperature , suggesting that it could be administered orally or intravenously
Result of Action
The blockade of the KCNA2 potassium channel by 4-Aminopyridine-2-carboximidamide dihydrochloride leads to increased neuronal excitability . This can result in a variety of molecular and cellular effects, depending on the specific context. For example, in patients with KCNA2-encephalopathy, treatment with 4-Aminopyridine-2-carboximidamide dihydrochloride has been shown to improve gait, ataxia, alertness, cognition, and speech .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-aminopyridine-2-carboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4.2ClH/c7-4-1-2-10-5(3-4)6(8)9;;/h1-3H,(H2,7,10)(H3,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXYTZMNEJHYBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminopyridine-2-carboximidamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Benzyloxy)cyclobutyl]methanamine hydrochloride](/img/structure/B1377436.png)


![Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride](/img/structure/B1377443.png)
![3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1377444.png)
amine hydrochloride](/img/structure/B1377447.png)


![1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1377450.png)




